

Application Notes and Protocols for GS-443902 Trisodium Experiments

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Compound of Interest

Compound Name: GS-443902 trisodium

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Introduction

GS-443902, the active triphosphate form of the antiviral prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp). As the key metabolite responsible for the therapeutic effects of remdesivir and its parent nucleoside, GS-441524, understanding its activity in relevant cellular models is crucial for antiviral research and development.^{[1][2][3]} This document provides a comprehensive guide to suitable cell lines for experiments involving **GS-443902 trisodium**, along with detailed protocols for key assays and a summary of relevant quantitative data.

Suitable Cell Lines for GS-443902 Trisodium Experiments

A variety of human and animal cell lines have been utilized in the study of GS-443902 and its precursors, remdesivir and GS-441524. The choice of cell line often depends on the specific research question, such as evaluating antiviral efficacy against a particular virus, assessing cytotoxicity, or studying metabolic pathways.

Commonly Used Cell Lines:

- Vero E6 and Vero CCL-81: These African green monkey kidney cell lines are highly susceptible to a wide range of viruses, including SARS-CoV-2, and are frequently used for in

vitro antiviral activity studies.[4][5] They are interferon-deficient, which can enhance viral replication and simplify the interpretation of antiviral effects.

- Calu-3: A human lung adenocarcinoma cell line that is a relevant model for respiratory virus infections as it supports robust viral replication.
- Caco-2: A human colorectal adenocarcinoma cell line that can be used to model viral entry and replication in the gastrointestinal tract.
- Huh-7: A human hepatoma cell line often used for studying hepatitis C virus (HCV) and other liver-tropic viruses. It is also a suitable model for examining the metabolism of nucleoside analogs.
- HepG2: Another human hepatoma cell line, valuable for cytotoxicity and metabolism studies, particularly for assessing potential liver toxicity.[6]
- Human Airway Epithelial (HAE) Cells: Primary HAE cells provide a physiologically relevant model for studying respiratory virus infections and the antiviral activity of compounds in the human airway.[4]
- 293T: A human embryonic kidney cell line that is easily transfected and often used for studies involving viral entry and replication.
- Macrophages, HMVEC, and HeLa Cells: These cell lines have been used to measure the intracellular formation of GS-443902 from remdesivir.[1][7][8]
- PC-3: A human prostate cancer cell line used in studies of cytotoxicity and mitochondrial function related to nucleoside analogs.[6]
- MT-4: A human T-cell leukemia cell line that has shown sensitivity to the cytotoxic effects of remdesivir and GS-441524.[6]
- Crandell Rees Feline Kidney (CRFK) Cells: These cells are particularly useful for studying feline infectious peritonitis (FIP) virus and the efficacy of GS-441524.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving GS-441524 and remdesivir, which are precursors to the active GS-443902.

Table 1: Antiviral Activity (EC50) of GS-441524 and Remdesivir in Various Cell Lines

Compound	Virus	Cell Line	EC50 (μM)	Reference
GS-441524	SARS-CoV-2	Vero E6	0.47 - 1.09	[5][11]
Remdesivir	SARS-CoV-2	Vero E6	~7.43	[12]
GS-441524	Feline Infectious Peritonitis Virus (FIPV)	CRFK	~1	[10]
Remdesivir	SARS-CoV-2	Human Airway Epithelial (HAE) cells	0.0099	[6]

Table 2: Cytotoxicity (CC50) of Remdesivir in Various Cell Lines

Compound	Cell Line	Exposure Time	CC50 (μM)	Reference
Remdesivir	Various Human Cell Lines	5 - 14 days	1.7 to >20	[6]
Remdesivir	PC-3	Not Specified	8.6 (nuclear DNA-encoded protein)	[6]
Remdesivir	PC-3	Not Specified	8.9 (mitochondrial DNA-encoded protein)	[6]
GS-441524	CRFK	24 hours	>100	[10]

Table 3: Intracellular Formation of GS-443902 from Remdesivir

Cell Line	Incubation Time (h)	GS-443902 Concentration (pmol/10 ⁶ cells)	Reference
Macrophages	72	300 (Cmax)	[1] [7] [8]
HMVEC	72	110 (Cmax)	[1] [7] [8]
HeLa	72	90 (Cmax)	[1] [7] [8]
HEp-2	24	43 ± 6	[6]
PC-3	24	153 ± 16	[6]
Primary Human Hepatocytes (PHH)	24	45 ± 23	[6]

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is a general guideline for determining the half-maximal effective concentration (EC50) of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

- Selected cell line (e.g., Vero E6)
- Complete culture medium
- Virus stock of known titer
- **GS-443902 trisodium** or precursor compound (GS-441524, Remdesivir)
- 96-well cell culture plates
- Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
- Phosphate-buffered saline (PBS)

- Formalin (10%) or other suitable fixative

Protocol:

- Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 25,000 cells/well for Vero E6). Incubate overnight at 37°C with 5% CO₂.
- Compound Dilution: Prepare serial dilutions of the test compound in culture medium.
- Infection and Treatment:
 - Remove the culture medium from the cells.
 - Add the diluted compound to the appropriate wells.
 - Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
- Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO₂, or until significant CPE is observed in the virus control wells.
- Staining:
 - Carefully remove the medium.
 - Fix the cells with 10% formalin for at least 30 minutes.
 - Wash the plates with PBS.
 - Stain the cells with Crystal Violet solution for 20-30 minutes.
 - Gently wash the plates with water to remove excess stain and allow them to air dry.
- Quantification:
 - Solubilize the stain by adding methanol or another suitable solvent to each well.
 - Read the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal cytotoxic concentration (CC50) of a compound.

Materials:

- Selected cell line
- Complete culture medium
- **GS-443902 trisodium** or precursor compound
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer
- PBS

Protocol:

- Cell Seeding: Seed a 96-well plate with cells as described in the antiviral assay protocol and incubate overnight.
- Compound Treatment: Remove the medium and add serial dilutions of the test compound to the wells. Include untreated cells as a control.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
- MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

- **Solubilization:** Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Intracellular Metabolite Analysis (LC-MS/MS)

This protocol outlines the general steps for quantifying the intracellular concentration of GS-443902 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Selected cell line
- **GS-443902 trisodium** or precursor compound
- Cell culture plates (e.g., 6-well plates)
- Methanol (ice-cold)
- Acetonitrile
- Formic acid
- Internal standard (e.g., a stable isotope-labeled version of the analyte)
- LC-MS/MS system

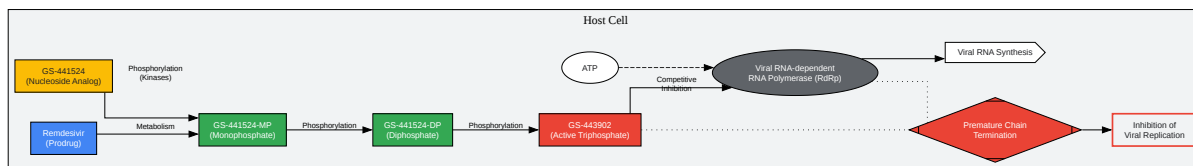
Protocol:

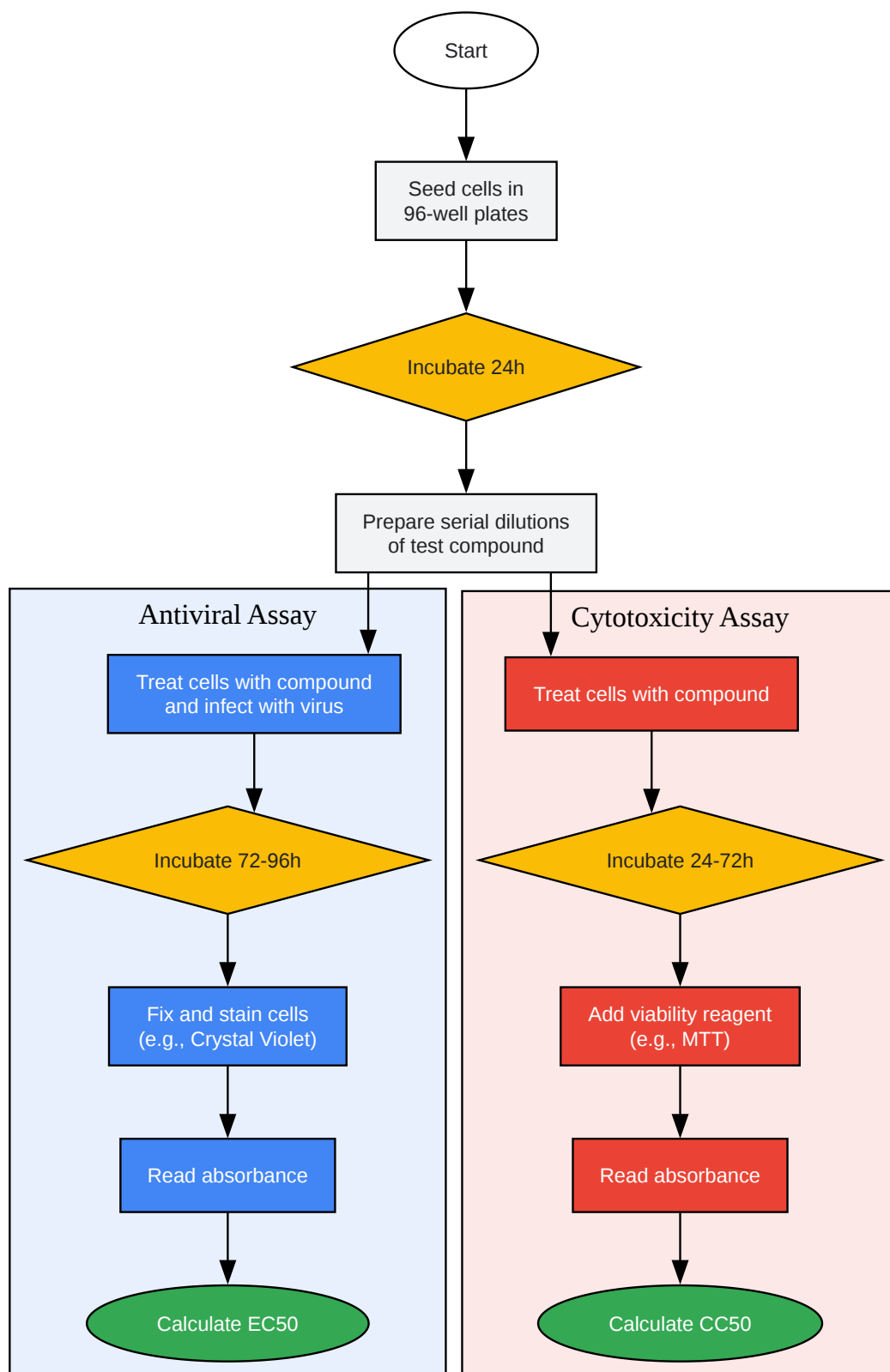
- **Cell Culture and Treatment:** Seed cells in larger format plates (e.g., 6-well) and treat with the compound of interest for the desired time.
- **Cell Lysis and Extraction:**

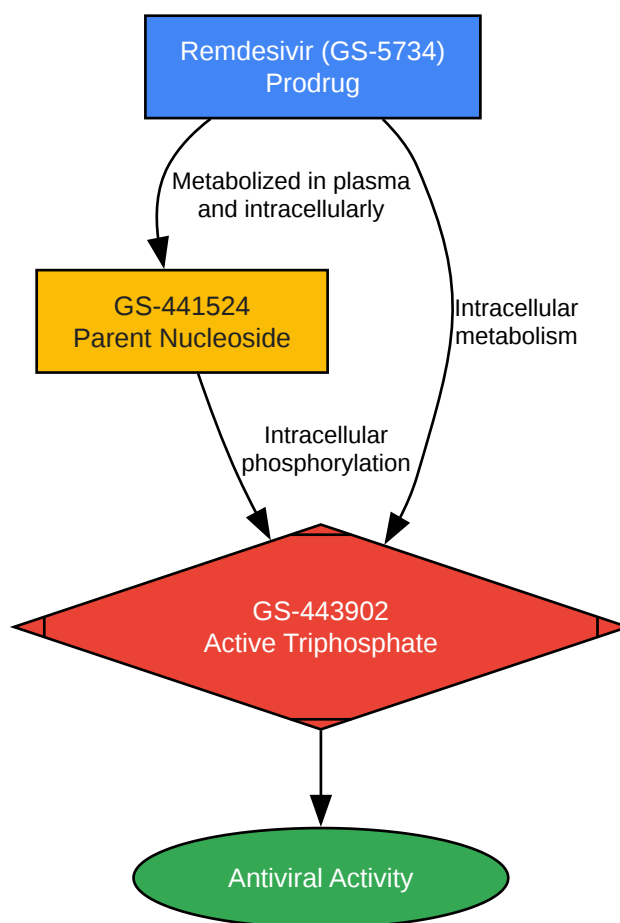
- Wash the cells with ice-cold PBS.
- Lyse the cells and extract the metabolites by adding ice-cold methanol containing the internal standard.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Precipitation: Precipitate proteins by adding acetonitrile.
- Centrifugation: Centrifuge the samples to pellet cell debris and precipitated proteins.
- Sample Preparation: Transfer the supernatant to a new tube, dry it down under a stream of nitrogen, and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., 0.2% formic acid in 1% acetonitrile).[\[10\]](#)
- LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separation is typically achieved on a reverse-phase column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify GS-443902 and the internal standard.
- Data Analysis: Generate a standard curve using known concentrations of GS-443902 to quantify the amount in the cell extracts. Normalize the results to the number of cells.

Visualizations

Signaling Pathway: Mechanism of Action of GS-443902







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